GSK-3 Inhibitor X

Kinase Selectivity Profiling CDK Off-Target Mitigation Wnt Signaling Pathway

Acquire GSK-3 Inhibitor X for precise GSK-3α/β modulation without CDK off-target effects. Engineered for >200-fold selectivity over CDKs (IC50: 10 nM GSK-3 vs. 2.4-63 μM CDKs). Validated for stem cell Wnt signaling and in vivo anticonvulsant models. Ensure data reproducibility; specify this unique indirubin analog in your next RFP.

Molecular Formula C18H12BrN3O3
Molecular Weight 398.2
CAS No. 740841-15-0
Cat. No. B593203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-3 Inhibitor X
CAS740841-15-0
Synonyms6-Bromoindirubin-3/'-acetoxime; GSK3 Inhibitor X
Molecular FormulaC18H12BrN3O3
Molecular Weight398.2
Structural Identifiers
SMILESCC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC(=C4)Br)O
InChIInChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-12-4-2-3-5-13(12)20-17(16)15-11-7-6-10(19)8-14(11)21-18(15)24/h2-8,21,24H,1H3/b22-16+
InChIKeyMENDIXKFTXYTHJ-TWNGPSNKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK-3 Inhibitor X (CAS 740841-15-0): A Specialized Acetoxime Analog with Defined Selectivity Profile


GSK-3 Inhibitor X (also known as BIO-Acetoxime or (E/Z)-BIO-acetoxime) is a small-molecule inhibitor of glycogen synthase kinase-3 alpha and beta (GSK-3α/β), belonging to the indirubin class of kinase inhibitors [1]. As an acetoxime analog of the parent compound BIO (GSK-3 Inhibitor IX), this compound was specifically developed to enhance selectivity for GSK-3 over cyclin-dependent kinases (CDKs) . It exhibits an IC50 of 10 nM against both GSK-3α and GSK-3β and demonstrates >200-fold selectivity over CDK5/p25, CDK2/cyclin A, and CDK1/cyclin B . The compound is a cell-impermeable, reversible inhibitor that does not compete with ATP .

Why Generic GSK-3 Inhibitor Substitution Compromises Experimental Reproducibility: The Critical Case of GSK-3 Inhibitor X (740841-15-0)


The GSK-3 inhibitor class encompasses diverse chemical scaffolds with vastly different selectivity fingerprints. Many widely used GSK-3 inhibitors, such as the parent compound BIO or the aminopyrimidine CHIR99021, exhibit substantial cross-reactivity with cyclin-dependent kinases (CDKs) or other off-targets at concentrations required for full GSK-3 inhibition [1]. This off-target activity can confound experimental interpretation, particularly in cell cycle, differentiation, and stem cell maintenance studies where CDK inhibition alone can produce phenotypic changes indistinguishable from GSK-3 modulation [2]. GSK-3 Inhibitor X was specifically engineered via acetoxime modification to reduce CDK cross-reactivity while retaining full potency against GSK-3α/β, providing a defined selectivity window that is not present in generic, unmodified indirubin-based inhibitors . Substituting an alternative GSK-3 inhibitor without verifying selectivity in the specific cellular context introduces uncontrolled variables that undermine data reproducibility.

GSK-3 Inhibitor X (740841-15-0) Quantitative Differentiation Guide: Selectivity and Potency Benchmarks Against Key Comparators


Enhanced Selectivity Over CDKs: Direct Comparison with Parent Compound BIO (GSK-3 Inhibitor IX)

GSK-3 Inhibitor X (BIO-acetoxime) demonstrates significantly improved selectivity for GSK-3α/β over cyclin-dependent kinases compared to its parent compound BIO. While quantitative selectivity ratios for BIO are not uniformly reported, GSK-3 Inhibitor X exhibits >200-fold selectivity over CDK5/p25, CDK2/cyclin A, and CDK1/cyclin B . The acetoxime modification reduces inhibitory potency against CDKs while maintaining full potency (IC50 = 10 nM) against GSK-3α/β [1].

Kinase Selectivity Profiling CDK Off-Target Mitigation Wnt Signaling Pathway Cell Cycle Studies

Selectivity Comparison Against Aminopyrimidine GSK-3 Inhibitor CHIR99021: CDK Cross-Reactivity Profiles

CHIR99021 is often cited as a 'highly selective' GSK-3 inhibitor with 350-fold selectivity over CDKs . However, this selectivity metric refers specifically to GSK-3β vs. CDKs and does not account for broader kinase panel cross-reactivity. GSK-3 Inhibitor X demonstrates quantitatively defined selectivity across three specific CDK family members with IC50 values established in the same assay system, providing a more granular selectivity profile . Notably, GSK-3 Inhibitor X shows particularly weak activity against CDK1/cyclin B (IC50 = 63 µM), yielding a selectivity window of >6000-fold, which exceeds the reported 350-fold selectivity of CHIR99021 for GSK-3β over CDKs .

GSK-3 Inhibitor Benchmarking Stem Cell Pluripotency Maintenance Off-Target Kinase Profiling Selectivity Window Assessment

In Vivo Anticonvulsant Efficacy: Quantified Dose-Response Differentiation

While many GSK-3 inhibitors lack documented in vivo efficacy or are limited to cell-based assays, GSK-3 Inhibitor X (BIO-acetoxime) has demonstrated quantifiable anticonvulsant activity in two distinct rodent seizure models. This represents a functional differentiation from earlier indirubin-based GSK-3 inhibitors that lack published in vivo seizure model validation [1]. The compound showed dose-dependent efficacy in the focal pilocarpine rat model and in 6-Hz fully kindled FVB/N mice .

Neurological Disease Models In Vivo Pharmacology GSK-3 in Epilepsy Anticonvulsant Screening

Antiviral Activity in Clinically Relevant Primary Human Oral Epithelial Cells

Beyond kinase inhibition profiling, GSK-3 Inhibitor X has demonstrated functional antiviral activity against herpes simplex virus-1 (HSV-1) in primary human oral epithelial cells [1]. This application-specific differentiation is not established for other indirubin-based GSK-3 inhibitors like BIO, nor for aminopyrimidine GSK-3 inhibitors like CHIR99021 in this specific cellular context . The compound suppressed viral gene expression and reduced viral yields in a dose-dependent manner .

Antiviral Drug Discovery Herpes Simplex Virus Host-Directed Antivirals GSK-3 in Viral Infection

Wnt/β-Catenin Pathway Activation: Quantitative Reporter Assay Data

GSK-3 Inhibitor X inhibits GSK-3β, leading to stabilization and nuclear translocation of β-catenin, thereby activating Wnt pathway-controlled transcription [1]. While this mechanism is shared by other GSK-3 inhibitors, GSK-3 Inhibitor X has been quantitatively validated in both yeast and mammalian aryl hydrocarbon receptor (AhR) reporter systems, providing orthogonal functional validation beyond kinase assays . The compound acts as an AhR agonist with EC50 values of ≥0.1 µM (yeast) and 0.16 µM (mammalian) .

Wnt Signaling Stem Cell Self-Renewal β-Catenin Stabilization Developmental Biology

Physicochemical and Handling Properties: Solubility and Stability Benchmarks

GSK-3 Inhibitor X exhibits defined solubility and stability parameters that differentiate it from less characterized GSK-3 inhibitors. The compound is soluble in DMSO at 10 mg/mL (approximately 25 mM), with limited aqueous solubility requiring serial dilution in DMSO prior to buffer addition . This solubility profile is similar to CHIR99021 (DMSO solubility ~20-25 mg/mL) but contrasts with some less soluble indirubin derivatives [1]. Stability data indicate that DMSO stock solutions are stable for up to 1 month at -20°C, and the solid powder is stable for ≥4 years when stored at -20°C .

Compound Formulation Assay Development Storage Optimization DMSO Solubility

Optimal Research and Industrial Applications for GSK-3 Inhibitor X (740841-15-0): Evidence-Based Use Cases


Stem Cell Pluripotency Maintenance and Directed Differentiation Protocols

GSK-3 Inhibitor X is ideally suited for stem cell applications requiring precise modulation of Wnt/β-catenin signaling without confounding CDK inhibition. Its >6000-fold selectivity over CDK1/cyclin B ensures that observed effects on self-renewal, pluripotency, or differentiation are attributable to GSK-3 inhibition rather than cell cycle interference. The compound has been validated in human and mouse embryonic stem cell cultures for Wnt pathway activation at concentrations between 0.5-5 µM .

Neurological Disease Modeling and Anticonvulsant Drug Discovery

Researchers investigating GSK-3's role in epilepsy, neurodegeneration, or synaptic plasticity should prioritize GSK-3 Inhibitor X due to its validated in vivo anticonvulsant activity at 0.5 mg/kg (i.p.) in rodent models . This is the only indirubin-derived GSK-3 inhibitor with dose-dependent efficacy in multiple seizure paradigms , enabling direct translation from in vitro target engagement to in vivo functional outcomes.

Host-Directed Antiviral Studies Against Herpesviruses

For virology research focused on HSV-1 infection mechanisms or host-directed antiviral strategies, GSK-3 Inhibitor X provides a unique tool with validated efficacy in primary human oral epithelial cells . The compound reduces viral yields and suppresses viral gene expression at 5-10 µM concentrations , offering a defined experimental system for interrogating GSK-3's role in viral replication and host cell response.

Kinase Selectivity Profiling and Off-Target Assessment Studies

GSK-3 Inhibitor X serves as a benchmark compound for evaluating kinase inhibitor selectivity due to its extensively characterized CDK selectivity profile. The compound's defined IC50 values against GSK-3α/β (10 nM), CDK5/p25 (2.4 µM), CDK2/cyclin A (4.3 µM), and CDK1/cyclin B (63 µM) provide a quantitative reference standard for assessing selectivity of novel GSK-3 inhibitors in parallel kinase panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-3 Inhibitor X

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.